molecular formula C7H9BO4S B1303783 3-(Methylsulfonyl)phenylboronic acid CAS No. 373384-18-0

3-(Methylsulfonyl)phenylboronic acid

Cat. No.: B1303783
CAS No.: 373384-18-0
M. Wt: 200.02 g/mol
InChI Key: HZFFUMBZBGETES-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C7H9BO4S. It is a boronic acid derivative where the boronic acid group is attached to a phenyl ring substituted with a methylsulfonyl group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 3-(Methylsulfonyl)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, phenylmagnesium bromide can react with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is a phenol.

    Reduction: The major product is a methylthio-substituted phenylboronic acid.

Scientific Research Applications

3-(Methylsulfonyl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 3-Trifluoromethylphenylboronic acid

Uniqueness

3-(Methylsulfonyl)phenylboronic acid is unique due to the presence of the methylsulfonyl group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also enhance the compound’s solubility and stability compared to other boronic acids .

Properties

IUPAC Name

(3-methylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFFUMBZBGETES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378541
Record name 3-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-18-0
Record name 3-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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